molecular formula C28H40F2N6O B14783769 5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide

5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide

Cat. No.: B14783769
M. Wt: 514.7 g/mol
InChI Key: QVZCSJTVXMFOEN-UHFFFAOYSA-N
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Description

5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a bicyclic octane system, and a piperidine carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide involves multiple steps, starting with the preparation of the triazole ring and the bicyclic octane system. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The bicyclic octane system is typically prepared via a Diels-Alder reaction, followed by functional group modifications to introduce the desired substituents.

The final step involves coupling the triazole and bicyclic octane intermediates with the piperidine carboxamide group. This can be achieved through a nucleophilic substitution reaction, using reagents such as sodium hydride or potassium carbonate to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and Diels-Alder reactions, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or alkanes.

Scientific Research Applications

5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[32

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide stands out due to its unique combination of a triazole ring, a bicyclic octane system, and a piperidine carboxamide group. This structure provides the compound with distinct chemical and biological properties, making it a valuable tool for researchers in various fields.

Properties

Molecular Formula

C28H40F2N6O

Molecular Weight

514.7 g/mol

IUPAC Name

5,5-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide

InChI

InChI=1S/C28H40F2N6O/c1-18(2)26-34-33-19(3)36(26)23-15-21-9-10-22(16-23)35(21)14-12-24(20-7-5-4-6-8-20)32-27(37)25-11-13-28(29,30)17-31-25/h4-8,18,21-25,31H,9-17H2,1-3H3,(H,32,37)

InChI Key

QVZCSJTVXMFOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CN5)(F)F)C(C)C

Origin of Product

United States

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